Herbimycine

Vue d'ensemble

Description

L'herbicidine A est un antibiotique ansamycine benzoquinonique qui a été initialement découvert pour son activité herbicide. Il est connu pour sa capacité à se lier à la protéine de choc thermique 90 (Hsp90) et à modifier sa fonction. Les protéines clientes de Hsp90 jouent des rôles cruciaux dans la régulation du cycle cellulaire, de la croissance cellulaire, de la survie cellulaire, de l'apoptose, de l'angiogenèse et de l'oncogenèse .

Applications De Recherche Scientifique

Herbimycin A has a wide range of scientific research applications:

Chemistry: It is used as a tool to study the inhibition of tyrosine kinases and the role of Hsp90 in protein folding and stabilization.

Biology: Herbimycin A is employed in research on cell cycle regulation, apoptosis, and signal transduction pathways.

Medicine: The compound has shown potential in cancer research due to its ability to induce apoptosis in tumor cells and sensitize them to chemotherapeutic agents.

Industry: Herbimycin A is used in the development of new antibiotics and as a lead compound for the synthesis of analogs with improved biological activity .

Mécanisme D'action

Target of Action

Herbimycin is a benzoquinone ansamycin antibiotic that primarily targets Heat Shock Protein 90 (Hsp90) . Hsp90 is a molecular chaperone that plays crucial roles in the regulation of the cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis . It also inhibits non-receptor tyrosine kinases .

Mode of Action

Herbimycin binds to Hsp90 and alters its function . This interaction leads to the degradation of proteins that need to be mutated in tumor cells such as v-Src, Bcr-Abl, and p53, preferentially over their normal cellular counterparts . This effect is mediated via Hsp90 . Herbimycin also inhibits the resting and induced levels of phosphotyrosine-containing proteins, including the γ1 isozyme of PLC and the γ chain of the TCR .

Biochemical Pathways

Herbimycin affects several biochemical pathways. It induces the degradation of proteins that need to be mutated in tumor cells . This effect is mediated via Hsp90 . It also inhibits the resting and induced levels of phosphotyrosine-containing proteins, including the γ1 isozyme of PLC and the γ chain of the TCR . Herbimycin also induces a profound decrease in the total cellular activity of transmembrane tyrosine kinase receptors .

Pharmacokinetics

It’s important to note that the physicochemical properties of a drug-like molecule, such as herbimycin, might enable it to become a drug should a disease-modifying receptor be identified . The quality of the water used in the spray tank can affect the spray’s efficiency .

Result of Action

The molecular and cellular effects of Herbimycin’s action include the degradation of proteins that need to be mutated in tumor cells . It also induces a profound decrease in the total cellular activity of transmembrane tyrosine kinase receptors . Herbimycin A induced down-regulation of the AhR protein by inhibiting its molecular chaperone heat shock protein 90 (HSP90) .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Herbimycin. High humidities and high temperatures generally increase susceptibility . Environmental challenges like water scarcity and salinity, known as abiotic stresses, are environmental factors that adversely affect crop growth and yield . These factors can affect the effectiveness of pre-emergent herbicides .

Analyse Biochimique

Biochemical Properties

Herbimycin interacts with Hsp90, a molecular chaperone . This interaction alters the function of Hsp90, affecting the regulation of the cell cycle, cell growth, cell survival, apoptosis, angiogenesis, and oncogenesis . Herbimycin also induces the degradation of proteins that need to be mutated in tumor cells such as v-Src, Bcr-Abl, and p53 .

Cellular Effects

Herbimycin has significant effects on various types of cells and cellular processes. It influences cell function by altering the function of Hsp90 . This alteration impacts cell signaling pathways, gene expression, and cellular metabolism . Herbimycin also induces the degradation of proteins that need to be mutated in tumor cells .

Molecular Mechanism

Herbimycin exerts its effects at the molecular level through its binding interactions with Hsp90 . This binding alters the function of Hsp90, leading to changes in gene expression and the degradation of certain proteins .

Méthodes De Préparation

L'herbicidine A est généralement isolée de la bactérie Streptomyces hygroscopicus. Les voies de synthèse de l'herbicidine A impliquent des techniques de synthèse organique complexes. Le composé est synthétisé par une série de réactions qui comprennent la formation d'un cycle benzoquinonique et l'incorporation d'une fonctionnalité lactame. Les méthodes de production industrielle impliquent souvent des processus de fermentation utilisant des espèces de Streptomyces, suivis d'étapes d'extraction et de purification .

Analyse Des Réactions Chimiques

L'herbicidine A subit diverses réactions chimiques, notamment :

Oxydation : L'herbicidine A peut être oxydée pour former différents dérivés.

Réduction : Le composé peut être réduit dans des conditions spécifiques pour donner des formes réduites.

Substitution : L'herbicidine A peut subir des réactions de substitution, en particulier impliquant ses groupes méthoxy.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions sont souvent des dérivés de l'herbicidine A avec des groupes fonctionnels modifiés .

4. Applications de la recherche scientifique

L'herbicidine A a une large gamme d'applications de recherche scientifique :

Chimie : Il est utilisé comme outil pour étudier l'inhibition des tyrosine kinases et le rôle de Hsp90 dans le repliement et la stabilisation des protéines.

Biologie : L'herbicidine A est utilisée dans la recherche sur la régulation du cycle cellulaire, l'apoptose et les voies de transduction du signal.

Médecine : Le composé a montré un potentiel dans la recherche sur le cancer en raison de sa capacité à induire l'apoptose dans les cellules tumorales et à les sensibiliser aux agents chimiothérapeutiques.

Industrie : L'herbicidine A est utilisée dans le développement de nouveaux antibiotiques et comme composé de tête pour la synthèse d'analogues à activité biologique améliorée .

5. Mécanisme d'action

L'herbicidine A exerce ses effets en se liant spécifiquement à Hsp90 et à son homologue du réticulum endoplasmique GP96. Cette liaison interfère avec la maturation conformationnelle des protéines et la réponse au stress cellulaire. Dans les cellules cancéreuses, Hsp90 stabilise les protéines de croissance et de signalisation mutées qui facilitent la croissance tumorale. L'herbicidine A inactive Hsp90, ce qui conduit à la dégradation de ces protéines des cellules cancéreuses .

Comparaison Avec Des Composés Similaires

L'herbicidine A est similaire à d'autres antibiotiques ansamycine benzoquinoniques tels que la geldanamycine et la macbécine. Il est unique dans son inhibition spécifique des tyrosine kinases et sa capacité à induire l'apoptose dans les cellules tumorales. Des composés similaires comprennent :

Geldanamycine : Un autre inhibiteur de Hsp90 avec une activité biologique similaire.

Macbécine : Un antibiotique ansamycine aux propriétés antitumorales.

19-Allylaminoherbicidine A : Un dérivé de l'herbicidine A qui est stable au traitement par des composés thiols .

L'herbicidine A se distingue par son inhibition puissante des tyrosine kinases et son rôle dans la recherche sur le cancer.

Propriétés

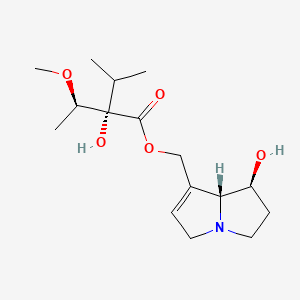

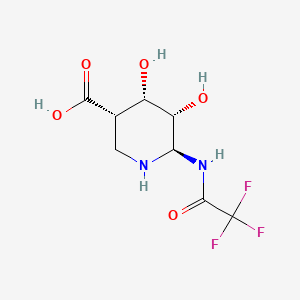

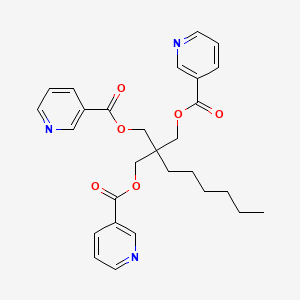

IUPAC Name |

[(4E,6Z,8S,9S,10E,12S,13R,14S,16S,17R)-8,13,14,17-tetramethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N2O9/c1-16-10-9-11-23(37-5)28(41-30(31)36)18(3)12-17(2)27(40-8)24(38-6)13-19(4)26(39-7)21-14-20(33)15-22(25(21)34)32-29(16)35/h9-12,14-15,17,19,23-24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b11-9-,16-10+,18-12+/t17-,19-,23-,24-,26+,27+,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAHMSDENAOJFZ-BVXDHVRPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)OC)OC(=O)N)C)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H]([C@@H]([C@H](/C=C(/[C@@H]([C@H](/C=C\C=C(\C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)/C)OC)OC(=O)N)\C)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70563-58-5 | |

| Record name | Herbimycin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70563-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Herbimycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070563585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HERBIMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/815WDV2HST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Herbimycin A and what is its primary mechanism of action?

A1: Herbimycin A is a benzoquinonoid ansamycin antibiotic produced by certain Streptomyces species. It primarily acts as a protein tyrosine kinase inhibitor, specifically targeting the ATP-binding site of these enzymes. [, , , , ]

Q2: How does Herbimycin A affect cellular processes like proliferation and differentiation?

A2: By inhibiting tyrosine kinases, Herbimycin A disrupts downstream signaling pathways crucial for cell growth and differentiation. For example, it has been shown to induce erythroid differentiation in K562 human leukemia cells, potentially by inhibiting the BCR/ABL tyrosine kinase implicated in this disease. [, ] It also reverses transformed phenotypes in src oncogene-expressing rat fibroblasts, demonstrating its potential in cancer research. []

Q3: Does Herbimycin A affect all tyrosine kinases equally?

A3: While Herbimycin A inhibits a broad range of tyrosine kinases, its potency and selectivity vary. Research suggests that it might preferentially target specific tyrosine kinases. For instance, it demonstrates higher sensitivity towards BCR/ABL kinase compared to v-src kinase. [, ]

Q4: Can you elaborate on the downstream effects of Herbimycin A on signaling pathways?

A4: Herbimycin A affects various signaling pathways, including those involving Ras, p38 MAPK, and NF-κB. It has been shown to transiently activate Ras-dependent signaling during erythroid differentiation in K562 cells. [] It also protects against okadaic acid-induced apoptosis in NRK-52E renal epithelial cells by inhibiting p38 kinase activation. [] Furthermore, Herbimycin A abrogates NF-κB activation by preferentially interacting with the IκB kinase β subunit. []

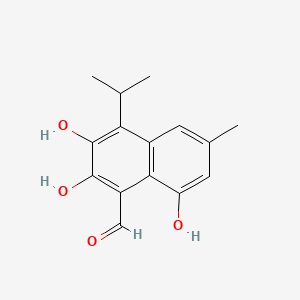

Q5: What is the molecular formula and weight of Herbimycin A?

A5: The molecular formula of Herbimycin A is C28H35NO9, and its molecular weight is 529.58 g/mol. [, ]

Q6: Is there spectroscopic data available for Herbimycin A?

A6: Yes, spectroscopic data, including UV absorbance profiles, is used to identify and characterize Herbimycin A and its analogs. High-resolution electrospray ionization mass spectrometry is also employed for analysis. []

Q7: Does Herbimycin A exhibit any catalytic properties?

A8: Herbimycin A is not known to possess intrinsic catalytic properties. Its primary mode of action is through binding and inhibiting the activity of specific enzymes, particularly tyrosine kinases. [, , , , ]

Q8: Have computational methods been used to study Herbimycin A?

A9: While the provided research doesn't elaborate on specific computational studies, techniques like molecular docking and molecular dynamics simulations can be used to understand Herbimycin A's interactions with its target proteins and aid in the design of more potent and selective analogs. []

Q9: What are the challenges associated with the formulation of Herbimycin A?

A11: Like many potent inhibitors, Herbimycin A might present challenges in formulation development, particularly regarding solubility and stability. Strategies like encapsulation in nanoparticles or the use of specific excipients could be explored to improve its bioavailability and stability. []

Q10: Is there information available on the safety profile and regulatory aspects of Herbimycin A?

A12: While the provided research primarily focuses on the in vitro effects of Herbimycin A, further studies are necessary to establish its comprehensive safety profile, including potential long-term effects and environmental impact. []

Q11: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Herbimycin A?

A13: Detailed investigation into the in vivo behavior of Herbimycin A, including its ADME profile, is crucial to understand its potential for clinical development. []

Q12: What are the key findings from in vitro studies on Herbimycin A?

A14: In vitro studies have demonstrated that Herbimycin A effectively inhibits the growth of various cancer cell lines, including lung cancer (A549) and leukemia cells (HL-60), with lower toxicity compared to standard anticancer drugs like comptothecin and cyclosporin A. [] It also induces erythroid differentiation in K562 cells and reverses transformed phenotypes in src oncogene-expressing cells. [, ]

Q13: Are there known mechanisms of resistance to Herbimycin A?

A16: While the provided research doesn't specifically address resistance mechanisms to Herbimycin A, it's possible that cells could develop resistance through mutations in the target tyrosine kinases or upregulation of alternative signaling pathways. []

Q14: What are the potential toxicities associated with Herbimycin A?

A17: Although in vitro studies suggest lower toxicity compared to some standard anticancer drugs, comprehensive toxicological studies are needed to fully understand its safety profile, including potential long-term effects. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.